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molecular formula C13H18O4 B8456376 Ethyl 2,4-dimethoxyhydrocinnamate

Ethyl 2,4-dimethoxyhydrocinnamate

Cat. No. B8456376
M. Wt: 238.28 g/mol
InChI Key: LZUIYBIUEWVAHN-UHFFFAOYSA-N
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Patent
US05124478

Procedure details

100.2 g of ethyl 2,4-dimethoxycinnamate are dissolved in 400 ml of methanol and hydrogenated with palladium/charcoal under atmospheric pressure. The catalyst is filtered off with suction, and the filtrate is concentrated in vacuo.
Name
ethyl 2,4-dimethoxycinnamate
Quantity
100.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:4]=1[CH:5]=[CH:6][C:7]([O:9][CH2:10][CH3:11])=[O:8]>CO.[Pd]>[CH3:1][O:2][C:3]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:4]=1[CH2:5][CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
ethyl 2,4-dimethoxycinnamate
Quantity
100.2 g
Type
reactant
Smiles
COC1=C(C=CC(=O)OCC)C=CC(=C1)OC
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo

Outcomes

Product
Name
Type
Smiles
COC1=C(CCC(=O)OCC)C=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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